N-(3-fluoro-4-methylphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-fluoro-4-methylphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H26FN5O2 and its molecular weight is 387.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Binding and Fluorescent Staining
Hoechst 33258, a synthetic dye, is known for its strong binding to the minor groove of double-stranded B-DNA, especially AT-rich sequences. This compound, a derivative of N-methyl piperazine with benzimidazole and phenol groups, is widely used as a fluorescent DNA stain for cell biology applications such as chromosome and nuclear staining, and nuclear DNA content analysis via flow cytometry. Hoechst derivatives are also utilized in radioprotection and as topoisomerase inhibitors, serving as a basis for drug design and molecular studies on DNA sequence recognition and binding (Issar & Kakkar, 2013).
Pharmacophoric Role in Drug Design
Arylcycloalkylamines, including phenyl piperidines and piperazines, constitute essential pharmacophoric groups in antipsychotic agents. Their arylalkyl substituents significantly enhance potency and selectivity for D(2)-like receptors. This review indicates the composite structure's role in determining selectivity and potency at these receptors, emphasizing the contribution of 4'-fluorobutyrophenones and 3-methyl-7-azaindoles (Sikazwe et al., 2009).
Piperazine Derivatives in Therapeutics
Piperazine is pivotal in drug design due to its presence in drugs addressing a broad spectrum of therapeutic needs. Modifications in the piperazine nucleus induce significant changes in medicinal potential, as seen in CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles. This review suggests that piperazines serve as versatile building blocks for drug discovery, with modifications on the piperazine ring influencing pharmacokinetic and pharmacodynamic factors significantly (Rathi et al., 2016).
Anti-Mycobacterial Activity and SAR of Piperazine Analogues
Piperazine serves as a key building block in potent anti-mycobacterial molecules, especially against Mycobacterium tuberculosis, including MDR and XDR strains. This review highlights the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, providing insights for the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Biological Potentials of Piperazines
Piperazines and their derivatives are present in compounds evaluated for antimicrobial, anti-tubercular, anticonvulsant, anti-depressant, anti-malarial, and anti-inflammatory activities. Modifications in the piperazine moiety lead to higher efficacy, potency, and lesser toxicity, making them significant in biologically active compounds and as anti-psychotics (Verma & Kumar, 2017).
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN5O2/c1-4-11-28-19-13-18(22-15(3)23-19)25-7-9-26(10-8-25)20(27)24-16-6-5-14(2)17(21)12-16/h5-6,12-13H,4,7-11H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISHFLBFKWAIMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)C)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.